Etifelmine is synthesized through various organic chemical processes, often involving complex reaction pathways. It falls under the category of organic compounds, specifically those that exhibit pharmacological activity. Its classification may vary based on its specific applications, but it is generally recognized as a pharmaceutical compound with significant implications in both research and clinical settings.
The synthesis of Etifelmine can be achieved through several methods, with one notable approach being the Mizoroki–Heck reaction. This method involves the coupling of aryl halides with alkenes in the presence of palladium catalysts. In particular, the reaction conditions can be optimized to enhance yield and selectivity. For example, using a solvent mixture of acetic acid and hexafluoroisopropanol at controlled temperatures has shown to improve yields significantly .
Other synthetic routes may involve multi-step processes that include protection-deprotection strategies for functional groups, allowing for greater control over the final product's stereochemistry and purity. The choice of reagents and catalysts plays a crucial role in determining the efficiency and outcome of the synthesis.
Etifelmine's molecular structure features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The specific stereochemistry is critical for its biological activity, as variations can lead to different pharmacological profiles.
The molecular formula can be represented as follows:
where , , , and denote the number of respective atoms in the compound. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to confirm its conformation and spatial arrangement.
Etifelmine participates in various chemical reactions that are essential for its functionality as a therapeutic agent. Key reactions include:
The kinetics and mechanisms of these reactions are influenced by factors such as temperature, solvent choice, and concentration of reactants.
The mechanism of action of Etifelmine involves its interaction with specific biological targets within cells. It is believed to exert its effects by modulating biochemical pathways related to disease processes. For instance, it may inhibit certain enzymes or receptors that play pivotal roles in disease progression.
Data from pharmacological studies indicate that Etifelmine demonstrates efficacy through:
Quantitative data from these studies provide insights into its potency and therapeutic window.
Etifelmine exhibits distinct physical properties that are critical for its application as a pharmaceutical agent:
Relevant data from analytical techniques such as high-performance liquid chromatography can confirm these properties.
Etifelmine has several scientific applications primarily focused on its therapeutic potential:
Etifelmine emerged during mid-20th century efforts to expand cardiovascular pharmacotherapy. Key milestones include:
Origin and Initial Use: Developed under the brand name gilutensin by Gebrüder Giulini GmbH, etifelmine was clinically investigated as an anti-hypotensive agent. Poepelmann’s 1964 study documented its efficacy in improving blood pressure in hypotensive patients, representing its primary therapeutic application [1] [8]. Unlike contemporary amphetamines used for obesity or ADHD, etifelmine’s development focused specifically on circulatory stabilization.
Synthesis Pathway: The manufacturing route employed a multi-step sequence:
Table 1: Synthetic Pathway for Etifelmine
Step | Reaction | Input Compounds | Output Intermediate | Conditions |
---|---|---|---|---|
1 | Nucleophilic Addition | Benzophenone + Butyronitrile | 2-[hydroxy(diphenyl)methyl]butanenitrile | Base catalysis |
2 | Nitrile Reduction | Intermediate 3 | 1,1-diphenyl-2-ethyl-3-aminopropanol | Catalytic hydrogenation |
3 | Dehydration | Intermediate 4 | Etifelmine (free base) | Anhydrous HCl gas |
Etifelmine belongs to the diarylmethylene alkylamine class, characterized by a diphenylmethylene group attached to a butylamine backbone.
Synonyms: Gilutensin (brand name); 2-(diphenylmethylene)butylamine; EVT-366247 (research code) [3] [6] [10]
Structural Features:
This structure contrasts with amphetamine derivatives (e.g., ethylamphetamine) by lacking a chiral center and featuring a gem-diphenyl system instead of a monocyclic aryl group [8].
Etifelmine’s pharmacological behavior is governed by these fundamental characteristics:
LogP Estimate: ~4.2 (predicted), indicating high lipophilicity favorable for blood-brain barrier penetration [3] [6]
Solubility and Salt Forms:
Table 2: Comparative Properties of Etifelmine Forms
Property | Free Base | Hydrochloride Salt | Nicotinate Salt |
---|---|---|---|
Molecular Formula | C₁₇H₁₉N | C₁₇H₁₉N·HCl | C₁₇H₁₉N·C₆H₅NO₂ |
Molecular Weight (g/mol) | 237.34 | 273.80 | 360.46 |
Appearance | Solid powder | Crystalline solid | Solid powder |
Solubility | Low in water; soluble in DMSO/ethanol | High water solubility | Soluble in DMSO |
Note: Experimental data on melting point, dissociation constants (pKa), and spectral properties (UV/IR/NMR) remain undocumented in available literature, representing gaps for future research.
Comprehensive Compound Nomenclature
Table 3: Etifelmine Nomenclature Summary
Designation Type | Name |
---|---|
IUPAC Name | 2-(Diphenylmethylidene)butan-1-amine |
INN | Etifelmine |
Trade Name | Gilutensin |
Free Base CAS | 341-00-4 |
Hydrochloride CAS | 1146-95-8 |
Nicotinate CAS | 31149-45-8 |
Research Code | EVT-366247 |
Alternative Names | Gilutensin hydrochloride; 2-(diphenylmethylene)butylamine |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: